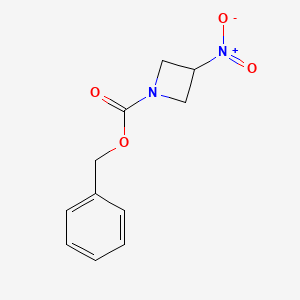
1-(Benzyloxycarbonyl)-3-nitroazetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxycarbonyl)-3-nitroazetidine is a chemical compound that falls under the category of carbamates . Carbamates are organic compounds derived from carbamic acid and are often used as protecting groups for amines . They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group .
Synthesis Analysis
The synthesis of 1-(Benzyloxycarbonyl)-3-nitroazetidine involves the use of benzyl chloroformate, also known as benzyl chlorocarbonate or Z-chloride . This compound is the benzyl ester of chloroformic acid and can be described as the chloride of the benzyloxycarbonyl (Cbz or Z) group . The compound is prepared in the lab by treating benzyl alcohol with phosgene . Benzyl chloroformate is commonly used in organic synthesis for the introduction of the benzyloxycarbonyl (formerly called carboxybenzyl) protecting group for amines .Molecular Structure Analysis
The molecular structure of 1-(Benzyloxycarbonyl)-3-nitroazetidine is related to its parent compound, benzyl chloroformate . The structure of benzyl chloroformate is characterized by a benzyl ester of chloroformic acid, which can also be described as the chloride of the benzyloxycarbonyl (Cbz or Z) group .Chemical Reactions Analysis
The chemical reactions involving 1-(Benzyloxycarbonyl)-3-nitroazetidine are primarily associated with its role as a protecting group for amines . Penicillin acylases from both Alcaligenes faecalis and Escherichia coli are capable of removing the N-benzyloxycarbonyl protecting group in amino acid derivatives under mild conditions without the use of toxic reagents .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(Benzyloxycarbonyl)-3-nitroazetidine, focusing on six unique applications:
Pharmaceutical Intermediates
1-(Benzyloxycarbonyl)-3-nitroazetidine is often used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in reactions that form the backbone of many drugs, particularly those targeting neurological and cardiovascular diseases .
Antimicrobial Agents
Research has shown that derivatives of 1-(Benzyloxycarbonyl)-3-nitroazetidine exhibit significant antimicrobial properties. These compounds can be used to develop new antibiotics that are effective against resistant strains of bacteria.
Organic Synthesis
In organic chemistry, 1-(Benzyloxycarbonyl)-3-nitroazetidine serves as a valuable building block for the synthesis of complex molecules. Its nitro group can be reduced to an amine, which can then be further functionalized to create a variety of chemical entities .
Mécanisme D'action
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would determine how quickly it enters the body, where it goes, how it’s broken down, and how it’s removed. These properties can greatly affect the compound’s bioavailability and its effects on the body .
Safety and Hazards
The safety data sheet for a similar compound, 3-[(Benzyloxycarbonyl)amino]propionaldehyde, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
Orientations Futures
The use of carbamates, such as 1-(Benzyloxycarbonyl)-3-nitroazetidine, as protecting groups for amines is a well-established practice in peptide synthesis . Future research may focus on developing more efficient methods for the installation and removal of these protecting groups, as well as exploring their use in the synthesis of more complex peptides and proteins .
Propriétés
IUPAC Name |
benzyl 3-nitroazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-11(12-6-10(7-12)13(15)16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDXAMNVYGFSMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-nitroazetidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


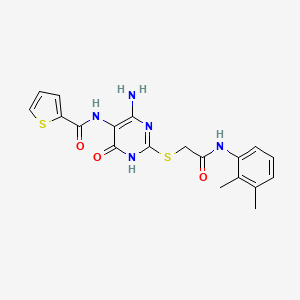
![Ethyl 4-[2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2466873.png)
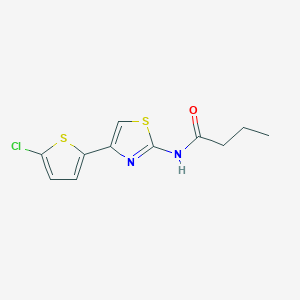
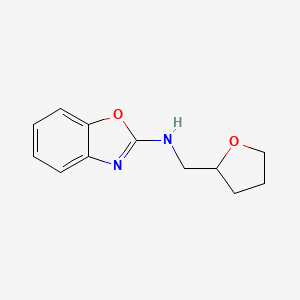
![N-(furan-2-ylmethyl)-4-[4-(furan-2-ylmethylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B2466879.png)
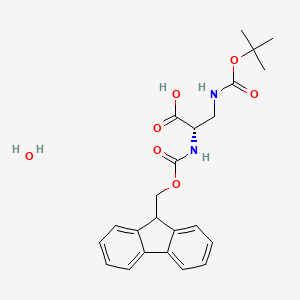
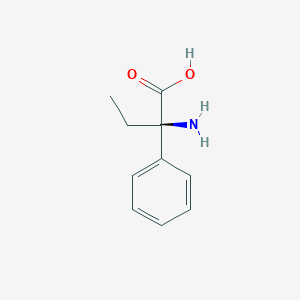
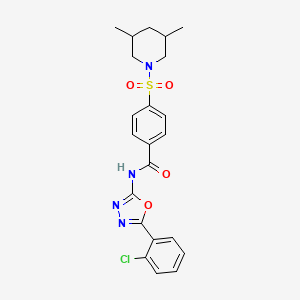
![2-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2466884.png)

![N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2466887.png)
![Methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2466889.png)
